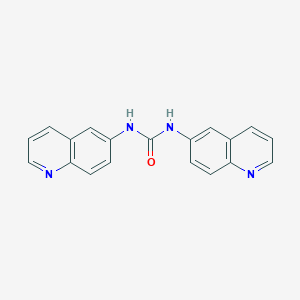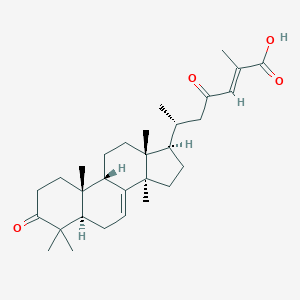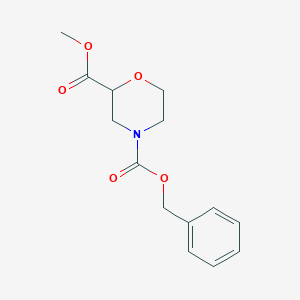
3-Metil-9-fenil-9H-carbazol
Descripción general
Descripción
3-Methyl-9-phenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives, including 3-Methyl-9-phenyl-9H-carbazole, are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
Aplicaciones Científicas De Investigación
3-Methyl-9-phenyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of OLEDs, photovoltaic devices, and other optoelectronic applications.
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-9-phenyl-9h-carbazole is Histone Deacetylase (HDAC). HDAC is a key regulator in controlling the acetylation status of histone and is associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . Carbazole derivatives have been synthesized as potent HDAC inhibitors .
Mode of Action
3-Methyl-9-phenyl-9h-carbazole interacts with its target, HDAC, by inhibiting its activity. This inhibition is an effective strategy for designing compounds against malignant tumors . The compound’s interaction with HDAC results in changes in the acetylation status of histones, affecting gene expression .
Biochemical Pathways
The inhibition of HDAC by 3-Methyl-9-phenyl-9h-carbazole affects several biochemical pathways. These include pathways related to cell viability, migration, invasion, proliferation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as the suppression of tumor growth .
Pharmacokinetics
Carbazole compounds are known for their good chemical and environmental stability , which may influence their bioavailability.
Result of Action
The result of 3-Methyl-9-phenyl-9h-carbazole’s action is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the suppression of tumor growth, affecting the viability, migration, invasion, and proliferation of tumor cells . In addition, it can induce apoptosis in these cells .
Action Environment
The action of 3-Methyl-9-phenyl-9h-carbazole can be influenced by various environmental factors. For instance, the electronic environment of the carbazole moiety can affect the compound’s radiative efficiency . Additionally, the compound’s action may be influenced by the presence of other molecules in the environment, such as other drugs or biological molecules
Análisis Bioquímico
Biochemical Properties
3-Methyl-9-phenyl-9h-carbazole, like other carbazole derivatives, is known for its important photochemical and thermal stability and good hole-transport ability
Cellular Effects
Some carbazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis
Molecular Mechanism
Carbazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some carbazole-based compounds have shown remarkable lifetime and persistence under certain conditions .
Metabolic Pathways
Some carbazole derivatives have been shown to reduce oxidative stress and modulate carbohydrate metabolism .
Transport and Distribution
Some carbazole derivatives have shown excellent performance in hole extraction and transportation ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-phenyl-9H-carbazole typically involves the reaction of 9-phenyl-9H-carbazole with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where 9-phenyl-9H-carbazole reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of 3-Methyl-9-phenyl-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 3-methyl-9-phenyl-9H-carbazole derivatives with reduced functional groups.
Substitution: Formation of nitro, sulfo, or halo derivatives of 3-Methyl-9-phenyl-9H-carbazole.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Phenyl-9H-carbazole
- 3,6-Dimethyl-9-phenyl-9H-carbazole
- 3-Methyl-9-(p-tolyl)-9H-carbazole
Uniqueness
3-Methyl-9-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific photochemical and thermal stability, as well as hole-transport properties, are required .
Propiedades
IUPAC Name |
3-methyl-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLCPIXXJOBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595819 | |
| Record name | 3-Methyl-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202362-88-6 | |
| Record name | 3-Methyl-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















